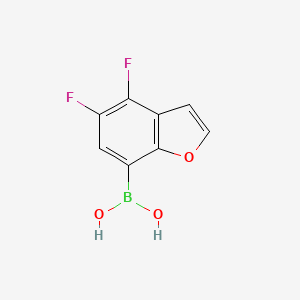

(4,5-Difluorobenzofuran-7-yl)boronic acid

Description

Properties

IUPAC Name |

(4,5-difluoro-1-benzofuran-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF2O3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h1-3,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZZUAIELVHMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C2=C1OC=C2)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4,5 Difluorobenzofuran 7 Yl Boronic Acid

Strategies for Benzofuran (B130515) Core Construction Prior to Boronation

The initial critical step in synthesizing the target boronic acid is the construction of the 4,5-difluorobenzofuran core. Various synthetic routes have been developed for substituted benzofurans that can be adapted for this purpose. nih.gov A common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a substituted o-allylphenol can undergo oxidative cyclization catalyzed by palladium complexes to form the benzofuran ring. nih.gov

Another powerful method is the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization, often catalyzed by both palladium and copper. acs.org In the context of the target molecule, this would involve starting with a difluorinated iodophenol. Furthermore, copper-promoted annulation reactions of 2-fluorophenylacetylene derivatives provide an alternative route to the benzofuran core. nih.gov The choice of strategy often depends on the availability of the starting difluorinated precursors and the desired substitution pattern.

Direct Boronation Approaches for Aromatic and Heteroaromatic Systems

Direct borylation methods introduce the boronic acid group onto a pre-existing 4,5-difluorobenzofuran scaffold. These methods are often favored for their efficiency and atom economy.

Directed ortho-Metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. baranlab.org The process relies on a directing metalation group (DMG) on the aromatic substrate, which coordinates to a strong organolithium base (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca For a 4,5-difluorobenzofuran precursor, a suitable DMG would need to be installed to direct metalation specifically to the C7 position. The furan (B31954) oxygen itself can act as a weak directing group. However, stronger directing groups, such as an amide or a methoxy (B1213986) group, are often more effective. ed.ac.uknih.gov Once the C7 position is lithiated, the resulting aryllithium intermediate is quenched with an electrophilic boron reagent, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis to yield the desired boronic acid. acs.orgresearchgate.net

Table 1: Key Steps in Directed ortho-Metalation (DoM) for Borylation

| Step | Description | Reagents |

|---|---|---|

| 1. Deprotonation | A directing group on the benzofuran ring guides a strong base to selectively remove a proton from the C7 position. | n-BuLi, sec-BuLi, or t-BuLi |

| 2. Borylation | The resulting aryllithium species attacks an electrophilic borate ester. | Trimethyl borate, Triisopropyl borate |

| 3. Hydrolysis | Acidic workup hydrolyzes the boronate ester to the final boronic acid. | Aqueous HCl or other acids |

The Miyaura borylation reaction is a widely used and robust method for synthesizing arylboronic esters and acids from aryl halides. beilstein-journals.org This approach requires a halogenated precursor, namely 7-bromo- or 7-iodo-4,5-difluorobenzofuran. The reaction involves the palladium-catalyzed cross-coupling of the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net This method exhibits high functional group tolerance and generally provides high yields of the corresponding boronate ester, which can be subsequently hydrolyzed to the boronic acid. researchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Miyaura Borylation

| Component | Examples | Purpose |

|---|---|---|

| Precursor | 7-Bromo-4,5-difluorobenzofuran (B8770496) | Aryl halide source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates cross-coupling |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes and activates the catalyst |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Direct C-H borylation is an increasingly important method that avoids the need for pre-functionalized halogenated substrates. researchgate.net This transformation is typically catalyzed by transition metals, most notably iridium or rhodium complexes. youtube.com The catalyst facilitates the direct conversion of a C-H bond to a C-B bond. The primary challenge in C-H borylation is controlling the regioselectivity. For 4,5-difluorobenzofuran, the electronic effects of the fluorine atoms and the furan ring, as well as steric factors, will influence the intrinsic reactivity of the different C-H bonds. The C7 position is sterically accessible and electronically distinct, making it a potential target for selective borylation. Specialized ligands on the metal catalyst are crucial for directing the borylation to the desired site, overcoming the inherent reactivity preferences of the substrate. youtube.com

Indirect Methods for Boronic Acid Formation

Indirect methods involve the formation of an organometallic intermediate from a functionalized precursor, which is then converted to the boronic acid.

Halogen-metal exchange is a classic and highly reliable method for preparing organometallic reagents, which can then be used to form boronic acids. wikipedia.org This strategy begins with a 7-halo-4,5-difluorobenzofuran, typically the bromo or iodo derivative. researchgate.net The precursor is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). chemicalbook.com This rapidly exchanges the halogen atom for a lithium atom, generating a 7-lithio-4,5-difluorobenzofuran intermediate. wikipedia.orgmdpi.com This potent nucleophile is then immediately quenched with an electrophilic borate ester like triisopropyl borate or trimethyl borate. chemicalbook.com The final step is an acidic workup to hydrolyze the resulting boronate ester to (4,5-Difluorobenzofuran-7-yl)boronic acid. researchgate.netchemicalbook.com This method is particularly effective for preparing boronic acids when the corresponding halogenated starting materials are readily available.

Synthesis via Organolithium or Grignard Reagents

The formation of the carbon-boron bond in this compound is commonly achieved through the reaction of a highly reactive organometallic intermediate with a boron electrophile. The two primary classes of organometallic reagents utilized for this purpose are organolithium and Grignard reagents. These methods typically commence with a halogenated precursor, most notably 7-bromo-4,5-difluorobenzofuran.

The organolithium route involves a halogen-lithium exchange reaction. In a typical procedure, 7-bromo-4,5-difluorobenzofuran is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at very low temperatures, often around -78°C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This generates the highly reactive 7-lithio-4,5-difluorobenzofuran intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

The Grignard reagent route offers a parallel strategy. It begins with the formation of a Grignard reagent by reacting 7-bromo-4,5-difluorobenzofuran with magnesium metal in an ethereal solvent. This reaction may require activation with a small amount of iodine or 1,2-dibromoethane. The resulting (4,5-Difluorobenzofuran-7-yl)magnesium bromide is then reacted with a boron electrophile, similar to the organolithium route. The choice between the organolithium and Grignard route often depends on the presence of other functional groups in the molecule and desired reaction conditions.

| Reagent Type | Typical Precursor | Key Intermediate | Common Boron Electrophile |

| Organolithium | 7-Bromo-4,5-difluorobenzofuran | 7-Lithio-4,5-difluorobenzofuran | Trimethyl borate, Triisopropyl borate |

| Grignard | 7-Bromo-4,5-difluorobenzofuran | (4,5-Difluorobenzofuran-7-yl)magnesium bromide | Trimethyl borate, Triisopropyl borate |

Optimization of Reaction Conditions and Isolation Procedures for this compound

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side reactions.

For the organolithium route:

Temperature: Maintaining a very low temperature (typically -78°C) during the lithium-halogen exchange and subsequent borylation is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.

Solvent: Anhydrous ethereal solvents like THF are crucial as they stabilize the organolithium species. The presence of even trace amounts of water can lead to protonation of the intermediate and a significant decrease in yield.

Base Stoichiometry: The use of a slight excess of the organolithium reagent can ensure complete conversion of the starting bromide.

For the Grignard route:

Magnesium Activation: Ensuring the magnesium turnings are fresh and properly activated is key to initiating the Grignard formation.

Reaction Time: Sufficient reaction time is necessary for the complete formation of the Grignard reagent before the addition of the borate ester.

Isolation and Purification: The isolation of this compound typically involves an aqueous workup to hydrolyze the boronate ester. The pH of the aqueous solution is adjusted to be acidic, which facilitates the precipitation of the boronic acid. The crude product is then collected by filtration.

Purification often involves recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). Another common purification technique is to perform an acid-base extraction. The crude boronic acid can be dissolved in a basic aqueous solution to form the soluble boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer reprecipitates the purified boronic acid. The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

| Parameter | Organolithium Route | Grignard Route | Isolation/Purification |

| Temperature | -78°C | Room Temperature to Reflux | Room Temperature |

| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether | Water, Ethyl Acetate, Hexanes |

| Key Considerations | Strict moisture exclusion | Magnesium activation | pH control during workup |

Considerations for Scalable Synthesis and Sustainable Chemistry in Boronic Acid Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on safety, efficiency, and sustainability.

Scalable Synthesis:

Heat Management: The highly exothermic nature of organolithium and Grignard reactions requires careful thermal management on a large scale to prevent runaway reactions. This can involve the use of specialized reactors with efficient cooling systems and controlled addition rates of reagents.

Reagent Handling: The pyrophoric nature of organolithium reagents like n-butyllithium presents significant handling challenges at scale. The use of safer, commercially available solutions and closed-system transfer techniques is mandatory. Grignard reagents are generally considered safer to handle in this regard.

Process Automation: Automated systems for reagent addition, temperature control, and monitoring can improve the safety, consistency, and efficiency of the process at an industrial scale.

Sustainable Chemistry:

Solvent Selection: The use of large volumes of ethereal solvents like THF and diethyl ether is a concern due to their volatility, flammability, and environmental impact. Research into greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile, is an active area of investigation.

Atom Economy: The classical organometallic routes involve the use of stoichiometric amounts of lithium or magnesium, generating significant salt byproducts. Alternative catalytic methods, such as palladium-catalyzed C-H borylation of 4,5-difluorobenzofuran, could offer a more atom-economical and sustainable approach by avoiding the need for a pre-halogenated starting material.

| Consideration | Challenges | Potential Solutions |

| Scalability | Exothermicity, Reagent Handling | Process engineering controls, Use of safer reagents |

| Sustainability | Solvent toxicity, Byproduct formation | Green solvent alternatives, Catalytic methods |

Reactivity Profiles and Transformational Chemistry of 4,5 Difluorobenzofuran 7 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent and well-documented reaction involving (4,5-Difluorobenzofuran-7-yl)boronic acid. This powerful carbon-carbon bond-forming reaction enables the coupling of the boronic acid with a diverse range of organic halides and triflates, providing access to a variety of substituted benzofuran (B130515) derivatives.

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides/Triflates

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides or triflates is a key transformation for the synthesis of 7-aryl and 7-heteroaryl-4,5-difluorobenzofurans. These reactions are typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, particularly protodeboronation of the electron-deficient boronic acid.

While specific examples for the coupling of this compound are not extensively detailed in publicly available literature, the general principles for the Suzuki-Miyaura coupling of heteroaryl boronic acids can be applied. For instance, the coupling of related benzofuranylboronic acids has been successfully achieved with a variety of aryl and heteroaryl halides. mdpi.comnih.govmdpi.com

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

| Electrophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | mdpi.com |

| Heteroaryl Chloride | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-110 | Moderate to Good | nih.gov |

| Aryl Triflate | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME | 90 | Good | nih.gov |

This table represents typical conditions for Suzuki-Miyaura couplings of related heteroaryl boronic acids and serves as a predictive model for the reactivity of this compound.

The electron-withdrawing fluorine atoms on the benzofuran ring of this compound can render it more susceptible to protodeboronation under basic conditions. Therefore, the careful selection of a suitable base and a catalyst system that promotes rapid cross-coupling over competing decomposition pathways is essential for successful reactions.

Suzuki-Miyaura Coupling with Alkenyl and Alkynyl Electrophiles

While less documented for this specific boronic acid, the Suzuki-Miyaura coupling can also be extended to the formation of carbon-carbon bonds with sp²- and sp-hybridized carbon atoms of alkenyl and alkynyl electrophiles, respectively. These reactions would yield 7-alkenyl- and 7-alkynyl-4,5-difluorobenzofurans, which are valuable building blocks for further synthetic transformations. The general principles of catalyst and ligand selection for these couplings are similar to those for aryl and heteroaryl partners.

Ligand and Catalyst Systems for Enhanced Efficiency and Selectivity in Suzuki-Miyaura Reactions

The development of highly active and robust catalyst systems is crucial for the efficient coupling of challenging substrates like electron-deficient heteroaryl boronic acids. Modern palladium catalysis often employs bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), which have demonstrated remarkable efficacy in promoting the Suzuki-Miyaura coupling of a wide range of substrates, including those prone to protodeboronation. researchgate.net These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher turnover numbers and yields.

For the Suzuki-Miyaura coupling of this compound, the use of pre-formed palladium catalysts or palladacycles can also be advantageous, as they often exhibit greater stability and activity compared to catalysts generated in situ.

Mechanistic Investigations of Palladium-Catalyzed Coupling Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate (R-Pd-X).

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (R-Pd-R').

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product (R-R') and regenerating the active Pd(0) catalyst.

The base plays a critical role in the transmetalation step by activating the boronic acid, typically through the formation of a more nucleophilic boronate species. The nature of the base can significantly impact the reaction rate and the extent of side reactions. For electron-deficient boronic acids, milder bases are often preferred to minimize protodeboronation.

Other Metal-Catalyzed Coupling and Functionalization Reactions

Beyond palladium catalysis, the boronic acid functionality of this compound can participate in other metal-catalyzed transformations, most notably the copper-catalyzed Chan-Lam coupling.

Chan-Lam Coupling with Oxygen and Nitrogen Nucleophiles

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. nih.govresearchgate.net This reaction typically involves the coupling of a boronic acid with an alcohol (for C-O bond formation) or an amine (for C-N bond formation) in the presence of a copper catalyst, often in the presence of an oxidant such as air (O₂).

This methodology would allow for the synthesis of 7-aryloxy- and 7-amino-4,5-difluorobenzofuran derivatives from this compound. The reaction conditions for Chan-Lam couplings are generally mild, often proceeding at room temperature and being tolerant of a variety of functional groups.

General Reaction Scheme for Chan-Lam Coupling:

(4,5-Difluorobenzofuran-7-yl)-B(OH)₂ + H-Nu → (4,5-Difluorobenzofuran-7-yl)-Nu

Where Nu = OR (from an alcohol) or NHR/NR₂ (from an amine).

Typical Catalysts and Conditions for Chan-Lam Coupling:

| Catalyst | Ligand (optional) | Base | Solvent | Oxidant | Temperature |

| Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Air | Room Temp. |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | Air | 80 °C |

| Cu₂O | None | K₃PO₄ | DMF | O₂ | 100 °C |

This table represents general conditions for Chan-Lam couplings and would likely be applicable to this compound.

The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The boronic acid first transmetalates with the copper catalyst, followed by coordination of the nucleophile. A subsequent reductive elimination step then forms the desired C-O or C-N bond and regenerates the active copper species.

Liebeskind-Srogl Coupling and Related Thioether Formation

The Liebeskind-Srogl coupling is a powerful, mechanistically distinct cross-coupling reaction that forms new carbon-carbon bonds from a thioester and an organoboronic acid. wikipedia.org This reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to basic environments often required in traditional Suzuki-Miyaura couplings. organic-chemistry.org The transformation is typically mediated by a catalytic amount of a palladium(0) complex and a stoichiometric quantity of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophilic co-catalyst. organic-chemistry.orgresearchgate.net

In the context of this compound, it serves as the nucleophilic partner, transferring the difluorobenzofuranyl moiety to the electrophilic carbon of a thioester. This desulfitative coupling results in the formation of a ketone. researchgate.net The reaction is applicable to a wide variety of thioesters and has been extended to the coupling of heteroaromatic thioethers with boronic acids. wikipedia.orgresearchgate.net While the original protocol required stoichiometric copper, newer generations of the reaction have been developed that are catalytic in copper or proceed under aerobic, palladium-free conditions. wikipedia.org

Table 1: Key Parameters of the Liebeskind-Srogl Coupling

| Component | Role | Typical Example(s) | Reference |

|---|---|---|---|

| Boronic Acid | Nucleophilic Partner | This compound | wikipedia.org |

| Thioester/Thioether | Electrophilic Partner | S-Aryl or S-Alkyl Thioesters | organic-chemistry.org |

| Palladium Catalyst | Primary Catalyst | Pd(0) complexes, e.g., Pd₂(dba)₃ | organic-chemistry.org |

| Copper(I) Salt | Co-catalyst / Thiol Scavenger | Copper(I) thiophene-2-carboxylate (CuTC) | researchgate.netrsc.org |

| Ligand | Stabilizes Palladium Catalyst | Tris(2-furyl)phosphine (TFP), dppf | wikipedia.orgchemrxiv.org |

| Conditions | Reaction Environment | Neutral, often anaerobic, 50-100 °C | organic-chemistry.orgrsc.org |

Rhodium-Catalyzed Additions and Related Transformations

Rhodium catalysts are highly effective in mediating the addition of arylboronic acids to various unsaturated systems. This compound can act as a potent nucleophile in these transformations, most notably in 1,4-conjugate additions to α,β-unsaturated carbonyls and nitroalkenes, as well as 1,2-additions to aldehydes. nih.govrug.nlrsc.org

The rhodium-catalyzed 1,4-addition (or conjugate addition) allows for the formation of a new carbon-carbon bond at the β-position of an electron-deficient alkene. rug.nl The reaction is initiated by a transmetalation step where the (4,5-Difluorobenzofuran-7-yl) group is transferred from the boron atom to the rhodium center. The resulting organorhodium species then adds across the double bond of the substrate. Subsequent protonolysis or hydrolysis releases the product and regenerates the active rhodium catalyst. nih.gov These reactions can be performed with high efficiency and, with the use of chiral ligands, can achieve high levels of enantioselectivity. rsc.org

Table 2: Rhodium-Catalyzed Additions

| Transformation Type | Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 1,4-Conjugate Addition | α,β-Unsaturated Ketones (Enones) | [Rh(acac)(CO)₂] / Diphosphine Ligand | Forms β-arylated ketones. | nih.govrug.nl |

| 1,4-Conjugate Addition | Nitroalkenes | Rh(I) complex with Chiral Diene Ligand | Produces chiral nitro compounds, valuable synthetic intermediates. | rsc.org |

| 1,2-Addition | Aldehydes | [Rh(acac)(CO)₂] / Diphosphine Ligand | Synthesizes secondary alcohols. | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the (4,5-Difluorobenzofuran-7-yl) Moiety

The substitution pattern on the benzofuran ring dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr): The benzofuran ring is generally susceptible to electrophilic attack. However, the presence of two electron-withdrawing fluorine atoms at the C4 and C5 positions significantly deactivates the benzene (B151609) portion of the ring system towards electrophiles. researchgate.net Conversely, the furan (B31954) oxygen is an activating, ortho-directing group. The boronic acid group itself is a deactivating, meta-director. The most probable site for electrophilic attack is the C6 position, which is ortho to the activating furan oxygen and meta to the boronic acid group, representing a compromise between the competing electronic effects.

Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing groups, such as fluorine, ortho or para to a potential leaving group, activates an aromatic ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The 4,5-difluoro substitution pattern makes the benzofuran ring highly electron-deficient and thus susceptible to SNAr reactions. A strong nucleophile can displace one of the fluoride (B91410) ions, particularly the one at the C4 position, via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This reactivity pathway is a powerful tool for introducing a variety of functional groups onto the core structure.

Table 3: Aromatic Substitution Reactivity

| Reaction Type | Key Influencing Factors | Predicted Outcome for the (4,5-Difluorobenzofuran-7-yl) Moiety | Reference |

|---|---|---|---|

| Electrophilic (SEAr) | Activating furan oxygen vs. deactivating fluorine and boronic acid groups. | Substitution is disfavored but likely occurs at the C6 position. | researchgate.netyoutube.com |

| Nucleophilic (SNAr) | Strong activation by two electron-withdrawing fluorine atoms. | Facile substitution of a fluoride ion (e.g., at C4) by a strong nucleophile. | libretexts.orgwikipedia.org |

Derivatization and Modification of the Boronic Acid Group

The boronic acid functional group, B(OH)₂, is a versatile handle that can be readily converted into other boron-containing species, altering its stability, reactivity, and handling properties. researchgate.net

Conversion to Boronate Esters, Anhydrides, and Trifluoroborates

Boronic acids can be easily transformed into more stable or differently reactive derivatives. researchgate.netacs.org

Boronate Esters: Reaction with a 1,2- or 1,3-diol, most commonly pinacol (B44631), in an appropriate solvent leads to the formation of a cyclic boronate ester (a pinacol boronate). This transformation is often used to protect the boronic acid, improve its stability for purification by chromatography, or modify its reactivity in subsequent coupling reactions. nih.gov

Boronic Anhydrides (Boroxines): Boronic acids can undergo dehydration, typically under vacuum or with a drying agent, to form cyclic trimers known as boroxines. This process is generally reversible upon the addition of water.

Potassium Trifluoroborates: Treatment of the boronic acid, or its corresponding ester, with potassium hydrogen difluoride (KHF₂) provides the potassium trifluoroborate salt, [R-BF₃]⁻K⁺. acs.orgorganic-chemistry.org These salts are often crystalline, highly stable to air and moisture, and serve as excellent alternative nucleophilic partners in various cross-coupling reactions. researchgate.netnih.gov

Table 4: Common Derivatives of the Boronic Acid Group

| Derivative | Reagent(s) | Typical Product Structure | Key Properties | Reference |

|---|---|---|---|---|

| Pinacol Boronate Ester | Pinacol | R-B(O₂C₂Me₄) | Stable, chromatographable, less reactive. | nih.govorganic-chemistry.org |

| Boroxine (B1236090) (Anhydride) | Dehydration | (R-BO)₃ | Cyclic trimer, reverts to acid with water. | |

| Potassium Trifluoroborate | KHF₂ | [R-BF₃]⁻K⁺ | Highly stable crystalline solid. | researchgate.netacs.orgorganic-chemistry.org |

Formation of Boronate Complexes and other Boron-Containing Species

The Lewis acidic nature of the boron atom in a boronic acid allows it to accept a pair of electrons from a Lewis base, forming a tetracoordinate boronate complex. nih.gov A common example is the reaction with diethanolamine, which forms a stable, bicyclic complex known as an MIDA boronate ester. These complexes exhibit enhanced stability and are often used as "slow-release" sources of the free boronic acid in controlled cross-coupling reactions. The equilibrium between the trigonal boronic acid and the tetrahedral boronate complex is pH-dependent. nih.gov

Applications of 4,5 Difluorobenzofuran 7 Yl Boronic Acid As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocyclic Frameworks

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic frameworks often relies on the strategic use of functionalized building blocks like boronic acids. While the benzofuran (B130515) moiety is a recognized heterocyclic scaffold and the fluorine substituents can influence the electronic properties of a molecule, no specific examples or detailed research studies were identified that utilize (4,5-Difluorobenzofuran-7-yl)boronic acid for the construction of such complex architectures. General methods for the synthesis of benzofuran derivatives and the application of other boronic acids in the formation of PAHs and heterocycles are well-documented, but data directly pertaining to the title compound is absent. mdpi.com

Role in the Synthesis of Labeled Compounds for Spectroscopic Studies

Boronic acids can be incorporated into molecules to serve as spectroscopic probes or to facilitate the introduction of labels. The fluorine atoms on the benzofuran ring of this compound could potentially serve as NMR-active nuclei (¹⁹F NMR) for spectroscopic analysis. However, no literature has been found that explicitly describes the synthesis of labeled compounds using this specific boronic acid for such purposes.

Precursor in the Development of Advanced Organic Materials

The development of advanced organic materials, including polymers and components for electronic devices, frequently involves the use of specialized monomers and building blocks.

Monomer for Polymer Synthesis

Boronic acids can be utilized in polymerization reactions to create polymers with specific functionalities. The difunctional nature of this compound (the boronic acid group and the potential for functionalization on the benzofuran ring) suggests its potential as a monomer. However, a review of the available literature did not yield any studies or patents describing the polymerization of this specific compound.

Building Block for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzofuran derivatives are among the many heterocyclic compounds explored for their potential in organic electronics, including as components of Organic Light-Emitting Diodes (OLEDs). The fluorine substituents on the benzofuran core can impact the electronic properties, such as the HOMO and LUMO energy levels, which are critical for the performance of optoelectronic materials. While commercial suppliers list various benzofuran-based boronic acids for OLED material synthesis, no specific research was found that details the incorporation of this compound into OLEDs or other optoelectronic devices. bldpharm.combldpharm.com

Utility in the Modular Synthesis of Diverse Chemical Libraries

The modular nature of reactions involving boronic acids, such as the Suzuki-Miyaura coupling, makes them valuable tools for the rapid synthesis of diverse chemical libraries, often for the purpose of drug discovery and materials science. While this compound is commercially available from chemical suppliers, indicating its potential use in such synthetic endeavors, there are no published reports detailing its specific use in the generation of chemical libraries. chemscene.com

Advanced Characterization Techniques for 4,5 Difluorobenzofuran 7 Yl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For (4,5-Difluorobenzofuran-7-yl)boronic acid, a combination of multinuclear NMR experiments is employed to provide a complete picture of the atomic connectivity and molecular framework.

Each NMR-active nucleus in the molecule provides unique structural information.

Proton (¹H) NMR: This technique identifies the number and environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons on the benzofuran (B130515) core and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants (J-values) between adjacent protons and with fluorine nuclei (J-HF) are critical for assigning their positions. The two protons on the furan (B31954) ring (at C2 and C3) and the single proton on the benzene (B151609) ring (at C6) would exhibit characteristic splitting patterns due to H-H and H-F couplings. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet, the position of which can be concentration and solvent-dependent.

Carbon (¹³C) NMR: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum would display eight distinct signals corresponding to the eight carbon atoms of the benzofuran ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, fluorine) and the aromaticity of the rings. Carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J-CF), while carbons two or three bonds away will show smaller couplings (²J-CF, ³J-CF). The carbon atom attached to the boron (C7) would also have a characteristic chemical shift.

Fluorine (¹⁹F) NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. rsc.org It provides direct information about the chemical environment of the two fluorine atoms at the C4 and C5 positions. The spectrum would show two distinct signals, each split into a doublet by the other fluorine (F-F coupling) and potentially further smaller couplings to nearby protons (F-H coupling). The chemical shifts are highly sensitive to the electronic structure of the molecule. rsc.org

Boron (¹¹B) NMR: ¹¹B NMR spectroscopy is specific for the boron nucleus. For this compound, a single, typically broad signal would be expected in the region characteristic of trigonal planar boronic acids. The chemical shift and line width can provide information about the coordination state and environment of the boron atom. For instance, interaction with diols or other Lewis bases would cause a significant upfield shift in the ¹¹B spectrum, indicating a change from a trigonal (sp²) to a tetrahedral (sp³) geometry. rsc.org

Table 1: Representative NMR Data for a Fluorinated Arylboronic Acid Derivative (Note: This table presents typical data for analogous compounds, as specific experimental data for this compound is not publicly available. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.)

| Nucleus | Representative Chemical Shift (δ) | Characteristic Coupling Constants |

|---|---|---|

| ¹H | Aromatic: 6.5-8.5 ppm; B(OH)₂: 4.0-6.0 ppm (broad) | ³JHH: 7-9 Hz; ³JHF: 8-10 Hz; ⁴JHF: 2-4 Hz |

| ¹³C | Aromatic: 100-160 ppm | ¹JCF: 240-260 Hz; ²JCF: 15-25 Hz |

| ¹⁹F | -130 to -160 ppm | ³JFF: ~20 Hz |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the correlations between coupled protons (typically over two or three bonds). It would be used to trace the connectivity of the protons on the benzofuran ring system, confirming the relative positions of the C2, C3, and C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C3, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it shows correlations between protons and carbons over two or three bonds. HMBC would be crucial for assigning the quaternary (non-protonated) carbons, such as C4, C5, C7, C3a, and C7a. For example, correlations from the C6 proton to C4, C5, and C7 would firmly establish the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a planar system like benzofuran, NOESY can help confirm through-space proximities between protons on adjacent rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy. This allows for the calculation of its elemental formula, providing definitive proof of its identity. mdpi.com For this compound (Molecular Formula: C₈H₅BF₂O₃), HRMS would be used to measure its exact mass (calculated monoisotopic mass: 197.0256 u). chemscene.com The experimentally measured mass should match this theoretical value to within a few parts per million (ppm). The technique also reveals the characteristic isotopic pattern of boron (¹⁰B and ¹¹B), further confirming the presence of the element. researchgate.net Techniques like electrospray ionization (ESI) are commonly used, though boronic acids can sometimes be challenging to analyze due to their tendency to form cyclic anhydrides (boroxines) or adducts with solvents. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅BF₂O₃ |

| Calculated Monoisotopic Mass | 197.0256 u |

| Molecular Weight | 197.93 g/mol chemscene.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. Other key peaks would include B-O stretching vibrations (around 1330-1380 cm⁻¹), C-F stretching vibrations (1100-1250 cm⁻¹), and various C=C and C-O-C stretching vibrations associated with the benzofuran ring system. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the O-H stretch is often weak in Raman, the aromatic C=C stretching vibrations typically give strong signals. This technique is particularly useful for analyzing the skeletal vibrations of the benzofuran core. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, SCXRD analysis would provide unambiguous data on bond lengths, bond angles, and the crystal packing arrangement. researchgate.net This technique would definitively confirm the planarity of the benzofuran ring system and the geometry of the boronic acid group. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding between the boronic acid moieties, which often leads to the formation of dimeric or polymeric structures in the solid state.

Spectroscopic Methods for Monitoring Reaction Progress and Kinetics

The characterization techniques described above are also invaluable for monitoring the progress of chemical reactions involving this compound. For example, in Suzuki-Miyaura cross-coupling reactions, where this compound would act as a reagent, various methods can be employed. nih.gov

UPLC-MS: Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a highly effective method for monitoring reaction kinetics. rsc.org It allows for the rapid separation and quantification of the starting material, intermediates, and final product, providing a detailed profile of the reaction over time. rsc.org

NMR Spectroscopy: NMR can also be used to follow reaction progress. For instance, the disappearance of the characteristic ¹¹B NMR signal of the starting boronic acid and the appearance of new signals corresponding to the product can be tracked. rsc.org ¹⁹F NMR is particularly useful if the coupling partner is not fluorinated, as the fluorine signals provide a clean window for monitoring the consumption of the starting material. rsc.org

Computational and Mechanistic Investigations of 4,5 Difluorobenzofuran 7 Yl Boronic Acid and Its Transformations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and geometric parameters. For (4,5-Difluorobenzofuran-7-yl)boronic acid, DFT calculations are crucial for understanding how the electron-withdrawing fluorine atoms and the fused benzofuran (B130515) ring modulate the properties of the boronic acid moiety.

DFT studies typically focus on optimizing the molecular geometry to find the lowest energy conformation. For arylboronic acids, a key feature is the dihedral angle between the boronic acid group [-B(OH)₂] and the aromatic ring, which is often found to be non-planar. nih.gov The presence of ortho-substituents, in this case the furan (B31954) oxygen and a fluorine atom, can influence this twist. Calculations reveal that the electron-withdrawing nature of the two fluorine atoms significantly impacts the electronic landscape of the molecule. This increased Lewis acidity at the boron center is a critical factor in its reactivity, particularly in cross-coupling reactions. libretexts.org

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized primarily on the boronic acid group and the aromatic ring, highlighting the boron atom as the primary electrophilic center.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high positive potential (electron deficiency) around the boron atom and the acidic protons of the hydroxyl groups, and negative potential (electron richness) near the furan oxygen and fluorine atoms. This information is invaluable for predicting non-covalent interactions and sites of chemical attack.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -7.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Relates to chemical reactivity and stability; a moderately large gap suggests good stability. |

| Dipole Moment | Moderate to High | Reflects the overall polarity of the molecule, influenced by the electronegative F and O atoms. |

| Mulliken Charge on Boron | Highly Positive | Confirms the strong Lewis acidic character of the boron center, enhanced by fluorine substituents. nih.gov |

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations are instrumental in exploring the conformational landscapes, flexibility, and intermolecular interactions of this compound in various environments, such as in solution or within a material matrix. dovepress.com

An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. nih.gov This allows for the observation of key dynamic behaviors:

Conformational Flexibility: MD can track the rotation around the carbon-boron bond, revealing the distribution of dihedral angles and the energy barriers between different conformations. It can also show the flexibility of the furan ring.

Solvation and Hydration: In an aqueous environment, MD simulations can detail the structure of the hydration shell around the boronic acid group. Water molecules form hydrogen bonds with the -B(OH)₂ group, which is crucial for its solubility and acidity. mdpi.com

Intermolecular Interactions: MD is particularly useful for studying how molecules of this compound interact with each other. In the solid state or at high concentrations, arylboronic acids are known to form dimeric or trimeric structures (boroxines) through intermolecular dehydration. nih.gov MD simulations can elucidate the stability and dynamics of these aggregates, which are held together by strong hydrogen bonds between the boronic acid groups. Other potential interactions include π-π stacking between the benzofuran rings and possible halogen bonding involving the fluorine atoms.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of a material, which is essential for designing stimuli-responsive polymers or self-healing materials. rsc.orgmdpi.com

| Interaction Type | Interacting Groups | Predicted Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | B(OH)₂ group with solvent or other acceptor groups | Primary interaction governing solubility and aggregation. nih.gov |

| Hydrogen Bonding (Acceptor) | Furan oxygen, fluorine atoms with solvent or donor groups | Contributes to the overall interaction profile and solvation. |

| π-π Stacking | Benzofuran aromatic system with other aromatic rings | Important for solid-state packing and interactions in non-polar environments. |

| Dipole-Dipole Interactions | Polar C-F, C-O, and B-O bonds | Contributes to the overall cohesive energy of the system. |

Elucidation of Reaction Mechanisms for Cross-Coupling and Functionalization Pathways

This compound is primarily used as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. wikipedia.org Computational studies are vital for elucidating the detailed mechanism of these transformations and understanding the role of the substrate's electronic and steric properties.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species [B(OH)₃]⁻, transfers its organic group (the 4,5-difluorobenzofuran-7-yl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst. organic-chemistry.org

For this compound, the electron-withdrawing fluorine atoms increase the Lewis acidity of the boron atom. This facilitates the formation of the boronate complex and can accelerate the transmetalation step. libretexts.org DFT calculations can model the transition states for each step of the cycle, providing activation energies that help predict reaction rates and identify potential bottlenecks.

Another important reaction pathway to consider is protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. acs.org Computational models can predict the susceptibility of a boronic acid to this side reaction under different pH conditions, which is crucial for optimizing reaction yields. acs.org

| Step | Description | Role of this compound |

|---|---|---|

| Activation | Reaction of the boronic acid with a base (e.g., OH⁻) to form a tetracoordinate boronate. | The electron-deficient aromatic ring enhances the acidity of the boronic acid, facilitating this step. |

| Transmetalation | Transfer of the 4,5-difluorobenzofuran-7-yl group from the boronate to the Pd(II) complex. | This is the key step involving the boronic acid. The electron-withdrawing groups can increase the rate. libretexts.org |

| Protodeboronation (Side Reaction) | Cleavage of the C-B bond by a proton source. | A competing pathway that can be modeled computationally to determine optimal reaction conditions (e.g., pH). acs.org |

Prediction of Spectroscopic Properties and Reactivity Trends through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, these predictions are especially valuable for interpreting complex NMR and IR spectra.

NMR Spectroscopy: Predicting NMR chemical shifts (δ) and coupling constants (J) is a common application. nmrdb.org

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the aromatic ring are influenced by the strong electron-withdrawing and anisotropic effects of the fluorine atoms and the furan ring.

¹⁹F NMR: The fluorine chemical shifts are highly sensitive to the electronic environment.

¹¹B NMR: The chemical shift of the boron atom is a key indicator of its coordination state (trigonal sp² in the acid vs. tetrahedral sp³ in the boronate). rsc.org It is often a broad signal due to the quadrupolar nature of the boron nucleus. Obtaining clear NMR spectra for boronic acids can be challenging due to the formation of oligomeric boroxine (B1236090) anhydrides in solution, which leads to peak broadening or multiple sets of signals. reddit.com

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted signals would include the O-H stretching of the boronic acid, B-O stretching, C-F stretching, and various aromatic ring vibrations. researchgate.net

By correlating calculated properties across a series of related molecules, it is possible to predict reactivity trends. For instance, a calculated parameter like the pKₐ or the charge on the boron atom can be correlated with experimentally observed reaction rates in a series of substituted benzofuran boronic acids. mdpi.com

| Proton | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|

| H on C2 (furan ring) | 7.6 - 7.9 | Located on a furan ring, adjacent to an oxygen atom. |

| H on C3 (furan ring) | 6.8 - 7.1 | Typical furan proton chemical shift. |

| H on C6 (benzene ring) | 7.2 - 7.5 | Deshielded by adjacent fluorine atom and aromatic system. |

| -B(OH)₂ | ~5.0 - 8.0 (broad) | Acidic protons, position is concentration and solvent dependent, often exchanges with water. |

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to its role as a scaffold, not drug activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with a specific activity or property. nih.gov While often used in drug discovery, the QSAR methodology can be adapted to materials science to predict the properties of chemical scaffolds. For this compound, a QSAR-like study could correlate its structural features with its performance as a building block in advanced materials. researchgate.net

For example, this scaffold could be used in the creation of dynamic covalent polymers, where the reversible formation of boronate esters is key to properties like self-healing or stimuli-responsiveness. rsc.org A hypothetical QSAR study could model the relationship between structural descriptors of various substituted benzofuran boronic acids and a measured property, such as:

The binding affinity constant for ester formation with a diol.

The degradation rate of a polymer in the presence of a stimulus like H₂O₂. mdpi.com

The electronic properties (e.g., band gap) when incorporated into an organic semiconductor.

The first step in a QSAR study is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These can be constitutional, topological, geometric, or electronic. Multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. Such a model would enable the in silico design of new benzofuran-based scaffolds with optimized properties for specific material applications, reducing the need for extensive trial-and-error synthesis.

| Descriptor Class | Example Descriptor | Potential Property Correlation |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity in cross-coupling, electronic properties of materials. mdpi.com |

| Steric | Molecular Volume, Surface Area (SASA) | Binding affinity, accessibility of the reactive site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | General correlation with physical properties like boiling point or viscosity. |

| Hydrophobicity | LogP (Partition Coefficient) | Solubility, interactions in aqueous vs. organic media. chemscene.com |

Emerging Research Directions and Future Perspectives on 4,5 Difluorobenzofuran 7 Yl Boronic Acid

Development of Novel and More Sustainable Synthetic Routes

The synthesis of functionalized benzofurans and boronic acids is a well-established field, but the focus is now shifting towards greener and more sustainable methods. nih.govijsrst.com Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of stoichiometric and often toxic reagents. Future research will likely prioritize the development of synthetic pathways that are more atom-economical, energy-efficient, and utilize environmentally benign solvents and catalysts.

Recent reviews on the synthesis of benzofuran (B130515) derivatives highlight the move towards catalytic strategies and one-pot reactions. nih.govresearchgate.netmdpi.com For a compound like (4,5-Difluorobenzofuran-7-yl)boronic acid, this could involve novel cyclization methods to form the benzofuran core, followed by a direct C-H borylation, which would represent a significant improvement over classical multi-step approaches. The use of earth-abundant metal catalysts, such as copper or iron, is also a promising area of exploration to replace more expensive and less sustainable palladium catalysts traditionally used in cross-coupling and borylation reactions. ijsrst.com

Integration into Flow Chemistry Platforms for Continuous Synthesis

Flow chemistry is rapidly gaining traction as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages such as enhanced safety, better reproducibility, and facile scalability. organic-chemistry.orgnih.govnih.govmdpi.com The synthesis of boronic acids, which can involve hazardous organolithium or Grignard reagents, is particularly well-suited for flow chemistry platforms. organic-chemistry.orgnih.gov

The continuous synthesis of this compound could be achieved by integrating the formation of the benzofuran ring and the subsequent borylation into a single, continuous process. This would not only improve the efficiency and safety of the synthesis but also allow for on-demand production of the compound. Research in this area will likely focus on the development of robust and efficient flow reactors and the optimization of reaction parameters to maximize yield and purity. organic-chemistry.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis of a Benzofuran Boronic Acid Derivative

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |

| Scalability | Difficult, requires process redevelopment | Straightforward, by extending run time organic-chemistry.org |

| Safety | Handling of unstable intermediates | In-situ generation and consumption of hazardous reagents organic-chemistry.org |

| Reproducibility | Can be variable | High, due to precise control of parameters organic-chemistry.org |

Exploration of Unconventional Reaction Media and Catalytic Systems

The choice of solvent and catalyst plays a crucial role in the efficiency and sustainability of a chemical reaction. Future research on this compound will likely explore the use of unconventional reaction media, such as ionic liquids, deep eutectic solvents, or even water, to reduce the reliance on volatile organic compounds.

Furthermore, the development of novel catalytic systems is a key area of interest. This could include the use of nano-catalysts, photocatalysts, or enzymatic catalysts to promote the synthesis and reactions of this compound under milder and more selective conditions. For instance, palladium-catalyzed cross-coupling reactions of furanone derivatives with boronic acids have been shown to be efficient, and similar principles could be applied here. researchgate.net

Expansion of Reactivity Scope beyond Traditional Cross-Coupling

While the Suzuki-Miyaura cross-coupling reaction is the most common application of boronic acids, the reactivity of the boronic acid group extends far beyond this transformation. nih.gov Future research will likely focus on exploring the utility of this compound in a wider range of chemical reactions.

This could include its use in Chan-Lam coupling for the formation of C-N and C-O bonds, Petasis reactions for the synthesis of complex amines and alcohols, and as a catalyst in its own right. The unique electronic properties conferred by the difluorobenzofuran moiety may lead to unexpected reactivity and the discovery of novel transformations.

Potential for Supramolecular Chemistry and Self-Assembly Applications

Boronic acids are known to form reversible covalent bonds with diols, a property that has been widely exploited in the design of sensors and self-assembling systems. The this compound, with its rigid and planar benzofuran core and the hydrogen-bonding capabilities of the boronic acid group, is an excellent candidate for applications in supramolecular chemistry.

The fluorine atoms on the benzofuran ring can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which could be used to direct the self-assembly of the molecule into well-defined supramolecular architectures. These assemblies could have applications in areas such as drug delivery, crystal engineering, and the development of responsive materials.

Contributions to New Material Design and Functionalization Strategies

The unique photophysical and electronic properties of benzofuran derivatives make them attractive building blocks for the design of new functional materials. biointerfaceresearch.combldpharm.com The incorporation of this compound into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) could lead to materials with novel optical, electronic, or catalytic properties.

For example, arylboronic acids are already used in the development of fluorescent chemosensors and as intermediates for organic light-emitting diodes (OLEDs). mdpi.com The specific substitution pattern of this compound could be leveraged to fine-tune the properties of these materials, leading to improved performance and new applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (4,5-Difluorobenzofuran-7-yl)boronic acid, and how do fluorine substituents influence reaction conditions?

- Methodological Answer : Aryl boronic acids are typically synthesized via Miyaura borylation, involving palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron. The presence of fluorine substituents (e.g., 4,5-difluoro groups) can alter reaction kinetics due to their electron-withdrawing effects, requiring optimization of catalysts (e.g., PdCl₂(dppf)) and base selection (e.g., KOAc) to mitigate dehalogenation side reactions . Fluorine atoms also enhance thermal stability, as demonstrated by thermogravimetric analysis (TGA) showing decomposition temperatures exceeding 300°C for fluorinated analogs .

Q. Which analytical techniques are most effective for characterizing boronic acid purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹¹B NMR confirms boronic acid moiety integrity.

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities from incomplete borylation or hydrolysis byproducts.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; fluorinated boronic acids exhibit delayed decomposition onset compared to non-fluorinated analogs .

Q. How do structural modifications (e.g., fluorine substitution) affect boronic acid-diol binding thermodynamics?

- Methodological Answer : Fluorine substituents increase Lewis acidity of the boronic acid, lowering the pKa of the boronate-diol complex. This enhances binding affinity for diols (e.g., sugars) by stabilizing the tetrahedral boronate intermediate. For example, 4-fluorophenylboronic acid binds D-fructose with a Kₐ ~10³ M⁻¹, compared to ~10² M⁻¹ for non-fluorinated analogs, as shown in stopped-flow kinetic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antiproliferative effects of boronic acids on cancer models?

- Methodological Answer : Discrepancies in cell viability assays (e.g., conflicting IC₅₀ values) may arise from differences in cell line specificity, boronic acid stability in culture media, or off-target effects. To address this:

- Use orthogonal assays (e.g., ATP quantification vs. live/dead staining) to confirm cytotoxicity.

- Perform time-resolved studies to distinguish acute toxicity from delayed apoptosis, as seen in triple-negative breast cancer models treated with 6-hydroxynaphthalene-2-boronic acid .

- Include boron-free controls to rule out nonspecific effects .

Q. How can boronic acid-based biosensors be optimized for selective Gram-positive bacterial detection?

- Methodological Answer : Boronic acid-functionalized carbon dots (B-CDs) exploit differential binding to bacterial surface glycans. For Gram-positive specificity:

- Optimize boronic acid density on CDs to enhance multivalent interactions with teichoic acids (abundant in Gram-positive cell walls).

- Use fluorescence quenching assays with competitive diols (e.g., sorbitol) to validate binding specificity, achieving detection limits as low as 10² CFU/mL .

Q. What are the kinetic limitations of boronic acid-diol binding in real-time glucose monitoring?

- Methodological Answer : While boronic acid-sugar binding is thermodynamically favorable (Kₐ ~10³–10⁴ M⁻¹), kinetic studies using stopped-flow fluorescence reveal kₒₙ values vary significantly:

- D-Fructose: kₒₙ = 1.2 × 10³ M⁻¹s⁻¹

- D-Glucose: kₒₙ = 2.5 × 10² M⁻¹s⁻¹

This 5-fold difference in binding rates necessitates sensor design with preorganized boronic acid receptors (e.g., porphyrin conjugates) to accelerate equilibrium attainment .

Q. How can MALDI-MS be adapted for sequencing peptide boronic acids with minimal boroxine interference?

- Methodological Answer : To suppress boroxine formation during MALDI-MS:

- Use in situ derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix, forming stable boronate esters that prevent dehydration/trimerization.

- Optimize laser power (e.g., 30–40% intensity) to fragment peptides without decomplexing boronic acid adducts, enabling detection of y- and b-ions for de novo sequencing .

Q. What computational tools predict the impact of fluorinated boronic acid structures on proteasome inhibition?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) models interactions between fluorinated boronic acids and the proteasome β5 subunit.

- Density Functional Theory (DFT) calculates boron electrophilicity, correlating with inhibitory potency (e.g., IC₅₀ <10 nM for 4-fluoro derivatives vs. >100 nM for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.